N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide
Description
N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide is a benzamide derivative featuring a 3-amino-2-methylphenyl group attached to a 2-isopropoxy-substituted benzamide core. The amino group at the 3-position of the phenyl ring and the isopropoxy substituent on the benzamide are critical structural motifs that likely influence its physicochemical properties and interactions with biological systems.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)21-16-10-5-4-7-13(16)17(20)19-15-9-6-8-14(18)12(15)3/h4-11H,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDLGMVPOLPSBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide typically follows these key stages:
- Preparation of the 2-isopropoxybenzoic acid or its activated derivative
- Synthesis or procurement of 3-amino-2-methylaniline (the amine component)
- Amide coupling between the acid derivative and the aromatic amine
- Purification and characterization of the final amide product
Preparation of 2-Isopropoxybenzoic Acid Derivative
The 2-isopropoxy substituent on the benzamide ring can be introduced via nucleophilic aromatic substitution or alkylation of a hydroxybenzoic acid derivative:
Starting from 4-hydroxy-3-nitrobenzoic acid , a nucleophilic substitution with 2-bromopropane under basic conditions yields the corresponding 2-isopropoxy-4-nitrobenzoic acid intermediate. This step is typically conducted in a suitable polar aprotic solvent with potassium carbonate as base to facilitate the substitution.
Subsequent hydrolysis or purification yields the free acid ready for coupling.
Synthesis of 3-Amino-2-methylaniline
The amine component, 3-amino-2-methylaniline, can be commercially sourced or synthesized by reduction of the corresponding nitro compound:
Reduction of 3-nitro-2-methylaniline derivatives using catalytic hydrogenation (Pd/C under hydrogen atmosphere) efficiently converts the nitro group to the amino group.
Alternative reduction methods include chemical reduction using iron and hydrochloric acid or other hydride reagents, but catalytic hydrogenation is preferred for cleaner conversion and higher yields.
Amide Coupling Reaction
The critical step in the preparation is the formation of the amide bond between the 2-isopropoxybenzoic acid derivative and 3-amino-2-methylaniline:
Coupling reagents : Carbodiimide-based reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine) are commonly used to activate the carboxylic acid for amide bond formation.
Reaction conditions : The reaction is typically performed in anhydrous solvents such as dichloromethane or DMF at room temperature or slightly elevated temperatures with stirring.
Alternative methods : Acid chlorides of the benzoic acid derivative can be prepared using reagents like oxalyl chloride or thionyl chloride and then reacted with the amine to form the amide directly.
Purification : The crude amide is purified by column chromatography or recrystallization from suitable solvents to obtain the pure this compound.
Representative Synthetic Scheme (Based on Literature)
| Step | Reactants/Intermediates | Conditions/Notes | Product/Intermediate |
|---|---|---|---|
| 1 | 4-Hydroxy-3-nitrobenzoic acid + 2-bromopropane + K2CO3 | Nucleophilic substitution in polar aprotic solvent (e.g., DMF), reflux or elevated temp | 2-Isopropoxy-4-nitrobenzoic acid |
| 2 | 2-Isopropoxy-4-nitrobenzoic acid + Pd/C + H2 | Catalytic hydrogenation, room temp, atmospheric pressure | 2-Isopropoxy-4-aminobenzoic acid |
| 3 | 3-Nitro-2-methylaniline + Pd/C + H2 | Catalytic hydrogenation, converts nitro to amino | 3-Amino-2-methylaniline |
| 4 | 2-Isopropoxybenzoic acid derivative + 3-Amino-2-methylaniline + EDCI + DMAP | Amide coupling in anhydrous solvent at room temp | This compound |
Detailed Research Findings and Notes
Selective amide coupling : The presence of multiple functional groups requires careful control of reaction conditions to avoid side reactions. The use of EDCI/DMAP is favored due to mild conditions and high selectivity.
Reduction steps : Palladium-catalyzed hydrogenation is preferred for reducing nitro groups to amines due to its efficiency and minimal byproducts.
Yield considerations : Yields for each step vary but typically range from 60-90% depending on purification efficiency and reaction optimization.
Alternative synthetic routes : Some reports suggest the use of pre-formed acid chlorides reacting with amines directly, but this method requires careful handling of reactive intermediates and moisture exclusion.
Temperature control : Amide coupling reactions are generally exothermic; maintaining room temperature or slightly below is recommended to control reaction rate and purity.
Summary Table of Key Parameters in Preparation
| Parameter | Details |
|---|---|
| Starting materials | 4-Hydroxy-3-nitrobenzoic acid, 3-nitro-2-methylaniline |
| Alkylation reagent | 2-Bromopropane |
| Base for alkylation | Potassium carbonate (K2CO3) |
| Solvent for alkylation | DMF or other polar aprotic solvent |
| Reduction catalyst | Pd/C |
| Reduction conditions | Hydrogen atmosphere, room temperature |
| Amide coupling reagents | EDCI, DMAP |
| Coupling solvent | Dichloromethane or DMF |
| Reaction temperature | Room temperature to mild heating |
| Purification methods | Column chromatography, recrystallization |
| Typical yields per step | 60-90% |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can also be reduced, especially at the benzamide moiety, to yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or sulfonyl chlorides in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the antiviral properties of similar compounds in the context of hepatitis C virus (HCV) inhibition. For instance, a series of biaryl amide derivatives were synthesized and evaluated for their ability to inhibit HCV replication in vitro. Some derivatives exhibited strong anti-HCV activity comparable to established clinical drugs, indicating that modifications to the benzamide structure can enhance antiviral efficacy .
Data Table: Antiviral Activity
| Compound | EC50 (µM) | Reference |
|---|---|---|
| Compound 68 | 0.015 | |
| Compound 78 | 0.083 | |
| N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide | TBD | TBD |
Anticancer Activity
This compound has been explored for its anticancer properties. A study involving structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzamide scaffold could lead to enhanced anticancer activity .
Case Study: Cytotoxicity Assessment
In a comparative study, several benzamide derivatives were tested against A-431 cancer cell lines. Results indicated that modifications to the benzamide structure significantly impacted cytotoxic efficacy, with some derivatives achieving IC50 values lower than those of established chemotherapeutics.
Data Table: Anticancer Activity
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated. Compounds with similar structural motifs have shown promise in reducing neuronal damage in models of oxidative stress and seizures. For example, certain derivatives have demonstrated significant efficacy in reducing seizure frequency in picrotoxin-induced models .
Data Table: Neuroprotective Activity
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide involves its interaction with specific molecular targets. The amino group and benzamide moiety allow it to bind to enzymes and receptors, modulating their activity. The isopropoxy group enhances its lipophilicity, facilitating its passage through biological membranes. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Diversity in Benzamide Derivatives
Benzamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide and key analogs:
Table 1: Structural and Functional Comparison
*Molecular weight calculated based on formula C₁₇H₁₈N₂O₃.
Key Structural Differences and Implications
Amino vs. Imidazolidin Groups: The target compound’s 3-amino group contrasts with the imidazolidin-2-ylideneamino substituents in compound 1h. The latter demonstrated antiprotozoal activity (IC₅₀ values in µM range against Trypanosoma brucei), suggesting that nitrogen-rich heterocycles enhance binding to parasitic targets . The amino group in the target compound may facilitate hydrogen bonding in biochemical assays, though its exact role requires further investigation.
Fluorine Substitution :
- Compound 13d incorporates fluorine atoms at the 5-position of the benzamide and the 3-position of the phenyl ring. Fluorination often improves metabolic stability and bioavailability, which could explain its inclusion in advanced screening studies .
Isopropoxy vs. Isobutoxy: N-(3-Amino-2-methylphenyl)-2-isobutoxybenzamide () replaces isopropoxy with isobutoxy, increasing lipophilicity. Such modifications can alter membrane permeability and pharmacokinetics .
Pesticide vs. Biomedical Applications: Mepronil, a structural analog with a simpler 2-methyl substituent, is used as a pesticide. Its lack of polar groups (e.g., amino) may limit biomedical utility but enhance environmental stability .
Physicochemical Properties
- Melting Points : Compound 1h has a high melting point (>201°C), likely due to strong intermolecular interactions from imidazolidin groups and trifluoroacetate counterions. The target compound’s melting point is unreported but may be lower due to reduced polarity .
- Predicted Properties: N-[4-(aminocarbonyl)phenyl]-2-isopropoxybenzamide () has a predicted density of 1.22 g/cm³ and boiling point of 427.2°C, reflecting the influence of the carbamoyl group on packing efficiency .
Biological Activity
N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula . The structure includes an amino group, isopropoxy group, and a benzamide moiety, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, while the isopropoxy and benzamide groups enhance hydrophobic interactions, stabilizing the compound within the target site. This interaction can modulate enzyme activity, leading to inhibition or activation depending on the context.
- Receptor Binding : The compound may bind to specific receptors, affecting signaling pathways involved in cellular processes such as growth and proliferation. This is particularly relevant in cancer biology, where modulation of receptor activity can influence tumor growth .
1. Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties. It has been studied for its effects on various enzymes involved in metabolic pathways relevant to disease states.
2. Antiviral Activity
Recent studies have explored the compound's potential antiviral properties. For instance, derivatives of similar structure have shown efficacy against viruses such as HIV and HCV. The mechanism often involves disruption of viral replication processes .
3. Anticancer Potential
The compound's ability to modulate key signaling pathways makes it a candidate for anticancer therapy. It may inhibit pathways that promote tumor growth or survival, which has been demonstrated in various preclinical models.
Case Study 1: Enzyme Interaction
In a study examining the interaction of this compound with specific kinases, it was found that the compound effectively inhibited the activity of certain kinases involved in cancer progression. This was measured using biochemical assays that quantified enzyme activity before and after treatment with the compound.
Case Study 2: Antiviral Efficacy
A series of experiments conducted on cell lines infected with HCV demonstrated that this compound significantly reduced viral load compared to control groups. The study utilized quantitative PCR methods to assess viral RNA levels post-treatment .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-Amino-2-methylphenyl)-2-isopropoxybenzamide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted phenols or benzamide precursors. For example, in analogous compounds, trifluoroacetic acid (TFA) is used to deprotect intermediates, followed by purification via column chromatography . Key conditions include stoichiometric control of reactants (e.g., TFA in dichloromethane), temperature (e.g., 0°C for acid-sensitive steps), and isolation techniques (e.g., basifying with NaOH to precipitate products). Yield optimization requires careful monitoring of reaction progress using thin-layer chromatography (TLC) and minimizing side reactions through inert atmospheres.
Q. How is the compound characterized using spectroscopic methods, and what spectral markers are critical for confirming its structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Key markers include:
- ¹H NMR : Distinct signals for the isopropoxy group (δ ~4.7–4.9 ppm as heptets) and aromatic protons (δ ~6.8–8.1 ppm with coupling constants J = 2.0–8.5 Hz for substitution patterns) .
- ¹³C NMR : Peaks for carbonyl carbons (δ ~158–162 ppm) and quaternary carbons (δ ~133–147 ppm) confirm the benzamide backbone .
- HRMS : Exact mass determination (e.g., m/z 480.2707 [M + H]⁺) validates molecular formula consistency .
Q. What in vitro assays are recommended for initial screening of antiprotozoal activity, and how are IC₅₀ values calculated?
- Methodological Answer : Use cell viability assays against kinetoplastid parasites (e.g., Trypanosoma brucei, Leishmania spp.). Protocols include:
- Incubating parasites with compound dilutions for 72 hours.
- Quantifying growth inhibition via resazurin-based fluorescence.
- IC₅₀ values are derived from dose-response curves using nonlinear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize antiprotozoal activity?
- Methodological Answer :
- Variation of Substituents : Modify the isopropoxy group (e.g., replacing with cyclopropoxy or tert-butoxy) to assess steric and electronic effects.
- Amino Group Functionalization : Introduce acyl or alkyl groups to alter solubility and membrane permeability.
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to protozoal targets like trypanothione reductase.
- Biological Validation : Test derivatives against resistant parasite strains and compare selectivity indices (mammalian cell cytotoxicity vs. parasite IC₅₀) .
Q. What biophysical techniques are employed to study target engagement, and how are binding constants determined?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure compound binding in real time.
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-protein interaction to calculate binding affinity (Kd).
- Fluorescence Polarization : Monitor displacement of fluorescent probes to estimate inhibitory constants (Ki).
- Data Interpretation : Fit binding isotherms using software like BIAevaluation (SPR) or MicroCal PEAQ-ITC .
Q. How should researchers address discrepancies in biological activity data across different parasite strains?
- Methodological Answer :
- Assay Standardization : Control variables such as parasite culture media, incubation time, and compound solubility (use DMSO controls ≤1%).
- Resistance Profiling : Perform genomic sequencing of resistant strains to identify mutations (e.g., in transporter genes).
- Meta-Analysis : Compare data across studies using normalized metrics (e.g., % inhibition at fixed concentrations) and statistical tools (e.g., two-way ANOVA with post-hoc tests) .
Q. What strategies improve synthetic yield during scale-up, and how are intermediates stabilized?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during acidic steps.
- Cryogenic Conditions : Conduct sensitive reactions (e.g., acylation) at −20°C to suppress side reactions.
- Lyophilization : Stabilize hygroscopic intermediates by freeze-drying under vacuum.
- Process Analytical Technology (PAT) : Implement inline FTIR or HPLC monitoring for real-time adjustments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
